molecular formula C10H12O B092391 4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro- CAS No. 16573-72-1

4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-

Cat. No.: B092391
CAS No.: 16573-72-1
M. Wt: 148.2 g/mol
InChI Key: WYRIWLHHEZDTHB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, each with unique biological activities and potential therapeutic applications .

Comparison with Similar Compounds

Comparison: 7-Chloro-4-(piperazin-1-yl)quinoline stands out due to its potent sirtuin inhibition and antimalarial activity. While similar compounds may share some biological activities, the unique combination of properties in 7-Chloro-4-(piperazin-1-yl)quinoline makes it particularly valuable in medicinal chemistry and drug development .

Biological Activity

4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro- (CAS No. 16573-72-1) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12O
  • Molecular Weight : 152.233 g/mol
  • Density : 1.05 g/cm³
  • Boiling Point : 201.5°C at 760 mmHg
  • Flash Point : 59.6°C

Synthesis Methods

The synthesis of 4a,8a-Epoxynaphthalene typically involves Diels-Alder reactions and other cycloaddition methodologies. Recent studies have explored the use of bisdiene building blocks in these reactions to enhance yield and selectivity .

The biological activity of 4a,8a-Epoxynaphthalene can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, influencing drug metabolism and detoxification processes.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could play a role in mitigating oxidative stress in biological systems .
  • Antimicrobial Properties : Some research indicates potential antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in pharmaceutical applications .

Biological Activity Data Table

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of cytochrome P450 enzymes
Antioxidant ActivityReduction of oxidative stress markers
AntimicrobialActivity against Gram-positive bacteria

Case Study 1: Antioxidant Properties

A study conducted by researchers demonstrated that 4a,8a-Epoxynaphthalene significantly reduced reactive oxygen species (ROS) levels in vitro. The findings suggest that the compound's antioxidant capabilities could be beneficial in preventing cellular damage associated with various diseases .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against several bacterial strains. Results indicated that it exhibited notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that further exploration into its mechanism could lead to novel antimicrobial agents .

Research Findings

Recent computational analyses have provided insights into the reactivity and selectivity of 4a,8a-Epoxynaphthalene derivatives. These studies indicate that modifications to the epoxide structure can significantly alter biological activity and selectivity towards various targets .

Properties

IUPAC Name

11-oxatricyclo[4.4.1.01,6]undeca-3,8-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-6-10-8-4-3-7-9(10,5-1)11-10/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRIWLHHEZDTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC23C1(O2)CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-
Reactant of Route 2
4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-
Reactant of Route 3
4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-
Reactant of Route 4
4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-
Reactant of Route 5
4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-
Reactant of Route 6
4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-

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